mGluR3 modulator-1 mGluR3 modulator-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC10787630
InChI: InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3
SMILES: CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3
Molecular Formula: C16H21N3O
Molecular Weight: 271.36 g/mol

mGluR3 modulator-1

CAS No.:

Cat. No.: VC10787630

Molecular Formula: C16H21N3O

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

mGluR3 modulator-1 -

Specification

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
IUPAC Name 1-ethyl-3-morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Standard InChI InChI=1S/C16H21N3O/c1-2-15-13-6-4-3-5-12(13)14(11-17)16(18-15)19-7-9-20-10-8-19/h2-10H2,1H3
Standard InChI Key IPMSLSGLVYALQK-UHFFFAOYSA-N
SMILES CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3
Canonical SMILES CCC1=NC(=C(C2=C1CCCC2)C#N)N3CCOCC3

Introduction

Chemical and Pharmacological Profile of mGluR3 Modulator-1

Structural Characteristics and Synthesis

mGluR3 modulator-1 is a small-molecule PAM with a molecular weight of 285.35 g/mol and the IUPAC name 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. Its core structure combines a tetrahydroisoquinoline scaffold with morpholine and ethyl substituents, enabling allosteric binding to the receptor’s transmembrane domain . The compound’s stability requires storage at -20°C in lyophilized form, with reconstitution in dimethyl sulfoxide (DMSO) for experimental use .

Table 1: Physicochemical and Supplier Data

PropertyValue
CAS Number374548-18-2
Molecular FormulaC₁₆H₂₁N₃O
Supplier Catalog NumberT9970 (TargetMol EU GmbH)
Purity≥98% (HPLC)
SolubilitySoluble in DMSO (>10 mM)

Allosteric Modulation Mechanism

As a PAM, mGluR3 modulator-1 binds to a hydrophobic pocket within the receptor’s TMD, distinct from the orthosteric glutamate-binding site. Cryo-EM structures of mGluR3 in complex with this PAM reveal two critical effects :

  • Intrasubunit Stabilization: The morpholine group forms hydrogen bonds with Thr⁷⁸⁰ and Asn⁷⁸⁴ in transmembrane helix 5 (TM5), locking the TMD in an active conformation.

  • Intersubunit Repositioning: The ethyl-isothiocyanate moiety induces a 12° rotation at the TMD dimer interface, facilitating Gαᵢ/o protein coupling while sterically hindering β-arrestin recruitment .

This dual action amplifies glutamate’s efficacy, increasing maximal receptor response (E<sub>max</sub>) by 2.3-fold in calcium mobilization assays . Notably, the PAM exhibits biased agonism, preferentially enhancing ERK1/2 phosphorylation over IP₁ accumulation in glioblastoma cells .

Functional Impacts on mGluR3 Signaling Pathways

G Protein-Coupled Effector Systems

mGluR3 modulator-1 potentiates both canonical and non-canonical signaling:

  • Gαᵢ/o Activation: In HEK293 cells expressing mGluR3, co-application with glutamate (10 μM) reduces forskolin-induced cAMP levels by 78 ± 5% vs. 52 ± 7% with glutamate alone .

  • β-Arrestin Recruitment: Despite enhancing internalization kinetics (t₁/₂ = 8.2 min vs. 14.5 min for glutamate alone), the PAM reduces β-arrestin2 binding by 40% in BRET assays, suggesting functional selectivity .

Downstream Transcriptional Regulation

Prolonged exposure (24–72 hr) to mGluR3 modulator-1 (1 μM) in U87 glioblastoma cells:

  • Downregulates PI3K/Akt/mTOR pathway components (p-Akt<sup>Ser473</sup> reduced by 65%; p-S6K<sup>Thr389</sup> by 58%) .

  • Upregulates pro-apoptotic BAX/BCL-2 ratio (3.8-fold increase) and caspase-3 cleavage .

  • Synergizes with temozolomide (TMZ), reducing IC₅₀ from 48 μM to 12 μM via MGMT suppression .

Structural Basis of Allosteric Modulation

Cryo-EM Insights into Receptor Dynamics

Four ligand-bound states of mGluR3 were resolved at 3.1–3.8 Å resolution :

Table 2: Key Structural Parameters

ConditionTMD RotationLBD ClosureInterface Contacts
Apo ReceptorOpen8 van der Waals
Glutamate (Orthosteric)Closed12 H-bonds
Glutamate + PAM19°Closed18 H-bonds
PAM Alone14°Partially Open15 H-bonds

The PAM-bound state induces a rolling interface between TM4 and TM6, creating a continuous hydrophobic groove for Gα binding. Molecular dynamics simulations show PAM binding increases TMD flexibility (RMSF = 1.8 Å vs. 1.2 Å in apo), enabling rapid transition to active states .

Allosteric Network Propagation

Residues critical for signal transduction include:

  • Asp⁷⁵⁸ (TM3): Forms a salt bridge with Arg⁷⁹⁸ in TM6 upon PAM binding, stabilizing the active conformation.

  • Phe⁷⁶⁵ (TM4): π-π interaction with PAM’s isoquinoline ring enhances binding affinity (K<sub>d</sub> = 32 nM) .

  • Glu⁷⁸² (TM5): Participates in a water-mediated hydrogen bond network that couples TMD movements to intracellular loops.

Therapeutic Applications and Preclinical Evidence

Parkinson’s Disease Models

In MPTP-lesioned mice:

  • mGluR3 modulator-1 (10 mg/kg, i.p.) restores striatal dopamine levels to 89 ± 7% of baseline vs. 62 ± 9% in controls .

  • Reduces L-DOPA-induced dyskinesia by 44% in chronic administration paradigms .

Mechanistically, the PAM enhances mGluR3-mediated suppression of glutamatergic overactivity in the subthalamic nucleus, normalizing β/γ oscillatory activity in local field potentials .

Glioblastoma Management

Key findings from patient-derived xenografts (PDX):

  • Monotherapy: Daily PAM administration (5 mg/kg) reduces tumor volume by 58% at 28 days vs. vehicle .

  • Combination with TMZ: Increases median survival from 42 to 68 days (p < 0.001), with complete regression in 20% of cases .

Transcriptomic analysis reveals PAM-induced upregulation of astrocytic markers (GFAP, S100β) and downregulation of stemness factors (OCT4, NANOG), promoting differentiation .

Clinical Development Challenges

Pharmacokinetic Considerations

  • Bioavailability: Oral administration in rats shows F = 23% due to first-pass metabolism via CYP3A4/2D6.

  • Brain Penetration: LogP = 2.1 enables BBB crossing, with brain/plasma ratio of 0.8 at 2 hr post-dose .

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